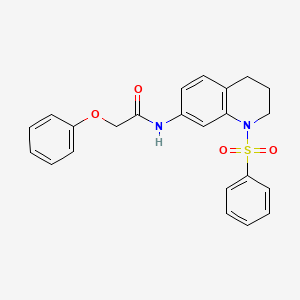
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide, also known as CCPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of various enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are enzymes that regulate gene expression, and their inhibition by 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MAOs are enzymes that break down neurotransmitters, and their inhibition by 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide leads to increased levels of neurotransmitters in the brain, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDACs and MAOs, and the improvement of cognitive function in Alzheimer's and Parkinson's disease models. Additionally, 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. However, one limitation is the lack of knowledge regarding its long-term safety and efficacy.
Direcciones Futuras
For research on 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide include further investigation into its therapeutic potential for various diseases, the development of more efficient synthesis methods, and the exploration of its safety and efficacy in long-term use. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide could provide valuable insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzaldehyde with malononitrile to produce 3-chlorophenyl-3-cyanoacrylonitrile. This intermediate compound is then reacted with ethyl oxalyl chloride to form ethyl 2-(3-chlorophenyl)-4-cyano-3-oxobutanoate. The final step involves the reaction of this compound with 1-pyrrolidinecarboxamide to produce 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has shown potential for use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, 1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-12-2-1-3-13(10-12)21-7-4-14(16(21)23)15(22)20-17(11-19)5-8-24-9-6-17/h1-3,10,14H,4-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXJSWXQYFGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NC2(CCOCC2)C#N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


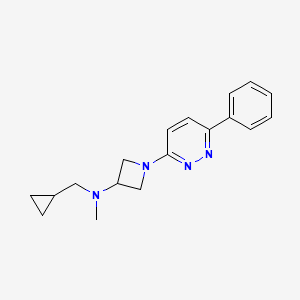
![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)
![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)
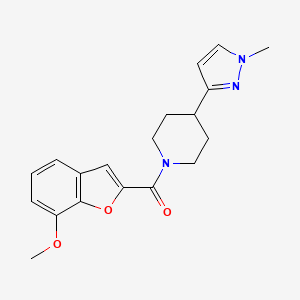
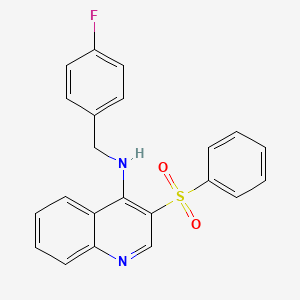
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)
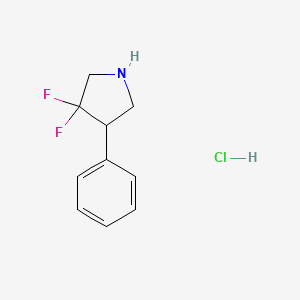
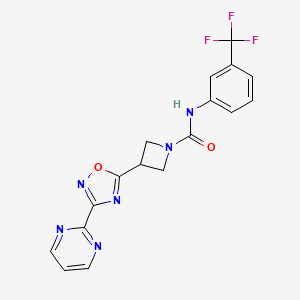
![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)
